molecular formula C10H14N6 B15260198 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-amine

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-amine

Cat. No.: B15260198
M. Wt: 218.26 g/mol
InChI Key: CLOXMCGNSZMLFA-UHFFFAOYSA-N
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Description

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-amine is a heterocyclic compound that features a triazole ring fused to a pyridazine ring, with a piperidine moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ortho esters, followed by cyclization to form the triazole ring. The piperidine moiety is then introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or sulfonyl groups .

Scientific Research Applications

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazole and pyridazine ring with a piperidine moiety makes it a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

IUPAC Name

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-amine

InChI

InChI=1S/C10H14N6/c11-8-2-1-5-15(6-8)10-4-3-9-13-12-7-16(9)14-10/h3-4,7-8H,1-2,5-6,11H2

InChI Key

CLOXMCGNSZMLFA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN3C=NN=C3C=C2)N

Origin of Product

United States

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